![molecular formula C20H16FN3O4 B4507780 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4507780.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. Common reagents and conditions used in these reactions include:
Benzodioxin Ring Formation: This step may involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Fluorophenyl Group Introduction: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Pyridazinone Moiety Formation: This step may involve the condensation of hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves several key steps:
- Formation of the Benzodioxin Moiety : The initial step often includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents to introduce the acetamide functionality.
- Introduction of the Pyridazin Moiety : Subsequent reactions involve coupling with 2-bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent like DMF, often utilizing lithium hydride as a base to facilitate the formation of the desired pyridazin derivatives .
The compound has been evaluated for various biological activities:
- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's and metabolic disorders like Type 2 diabetes mellitus (T2DM) .
- Therapeutic Potential : The dual inhibition of AChE and α-glucosidase suggests that these compounds may serve as multifunctional agents in treating conditions associated with cognitive decline and glucose metabolism disorders. The IC50 values for enzyme inhibition have been determined using established enzyme kinetics methodologies, indicating effective concentrations for therapeutic applications .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it acts as a receptor modulator, it may bind to a receptor and alter its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets or improve its metabolic stability.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acetamides and pyridazinones. For instance, one method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride followed by derivatization with different 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. The reaction conditions often require careful pH control and the use of polar aprotic solvents like DMF .
Enzyme Inhibition
Research has demonstrated that compounds derived from the benzodioxin structure exhibit notable inhibitory activity against key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown potential as AChE inhibitors, which are critical for treating Alzheimer's disease. Inhibitory activities were assessed using standard enzyme assays, revealing promising IC50 values .
- α-Glucosidase : This compound has also been evaluated for its α-glucosidase inhibitory activity, which is relevant for managing Type 2 diabetes mellitus (T2DM). The results indicated that specific derivatives possess significant inhibition profiles .
Cytotoxicity
The cytotoxic effects of related pyridazinone derivatives were assessed using L929 fibroblast cells. While some derivatives exhibited cytotoxicity at higher concentrations (IC50 values around 27 µM), others like T6 showed no significant cytotoxic effects at any tested dose, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Position | Effect on Activity |
---|---|---|
-Cl | Para | Increased MAO-B inhibition |
-Br | Meta | Enhanced selectivity for MAO-B |
-OCH₃ | Ortho | Potent AChE inhibition |
This table summarizes how different substituents affect the compound's inhibitory activity against enzymes critical for neurodegenerative diseases and metabolic disorders .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- MAO Inhibition : A study identified a series of pyridazinone derivatives with potent MAO-B inhibitory activities, emphasizing the importance of substituent positioning on the phenyl ring for enhancing biological potency .
- Therapeutic Potential : Another investigation focused on sulfonamide derivatives containing benzodioxane moieties that demonstrated promising results against both AChE and α-glucosidase enzymes, indicating their potential as dual-action therapeutic agents for T2DM and Alzheimer's disease .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-15-4-2-1-3-14(15)16-6-8-20(26)24(23-16)12-19(25)22-13-5-7-17-18(11-13)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBOSUYZYZOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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